Cas no 86873-60-1 (5-chloropyridine-2-carboxylic acid)

5-Chloropyridine-2-carboxylic acid is a versatile heterocyclic compound featuring a carboxylic acid group and a chlorine substituent on the pyridine ring. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing active ingredients and functionalized pyridine derivatives. Its high reactivity at the 2- and 5-positions allows for selective modifications, enabling the development of targeted molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its applications extend to coordination chemistry, where it serves as a ligand precursor. The purity and consistent quality of 5-chloropyridine-2-carboxylic acid ensure reliable performance in research and industrial processes.
5-chloropyridine-2-carboxylic acid structure
86873-60-1 structure
Product Name:5-chloropyridine-2-carboxylic acid
CAS No:86873-60-1
MF:C6H4ClNO2
MW:157.554460525513
MDL:MFCD04114192
CID:61034
PubChem ID:2762872
Update Time:2025-10-28

5-chloropyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-picolinic acid
    • 5-Chloropyridine-2-carboxylic acid
    • 5-Chloro-2-pyridinecarboxylic acid
    • 5-Chloropicolinic Acid
    • 5-Chloro-2-pyridinecarboxylicacid
    • 5-Chloro-2-pyridinecarboxylic acid (ACI)
    • SCHEMBL211889
    • CS-W016216
    • BCP05118
    • 5-chloro-picolinic acid
    • SY007343
    • 5-chloro-2-picolinicacid
    • 5-Chloro-2-pyridinecarboxylic acid, AldrichCPR
    • AKOS005071858
    • MFCD04114192
    • BBL101619
    • Z1201622823
    • FD17030
    • AB17962
    • STL555415
    • BB-0607
    • 5-chloropyridin-2-carboxylic acid
    • J-517403
    • C2736
    • AC-24951
    • GJLOKYIYZIOIPN-UHFFFAOYSA-N
    • DTXSID90376529
    • 86873-60-1
    • EN300-80716
    • 5-chloro-2-pyridine carboxylic acid
    • DB-024272
    • 5-chloropyridinecarboxylic acid
    • 5-chloropyridine-2-carboxylic acid
    • MDL: MFCD04114192
    • Inchi: 1S/C6H4ClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
    • InChI Key: GJLOKYIYZIOIPN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(Cl)=CN=1)O

Computed Properties

  • Exact Mass: 156.99300
  • Monoisotopic Mass: 156.993
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2A^2
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.47
  • Melting Point: 171.0 to 175.0 deg-C
  • Boiling Point: 310.3 °C at 760 mmHg
  • Flash Point: 141.5℃
  • Refractive Index: 1.59
  • PSA: 50.19000
  • LogP: 1.43320

5-chloropyridine-2-carboxylic acid Security Information

5-chloropyridine-2-carboxylic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-chloropyridine-2-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
Reference
2-Aminomethylphenylamine as a novel scaffold for factor Xa inhibitor
Mochizuki, Akiyoshi; et al, Bioorganic & Medicinal Chemistry, 2011, 19(5), 1623-1642

Production Method 2

Reaction Conditions
1.1 -
1.2 Reagents: Ammonia Solvents: Water
Reference
Catechol 2,3-dioxygenase-catalyzed synthesis of picolinic acids from catechols
Asano, Yasuhisa; et al, Bioscience, 1994, 58(11), 2954-6

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine ,  Hydrogen bromide Solvents: Water ;  -5 - 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  3 h, 0 °C → 15 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Diethyl ether ,  Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -78 °C
2.2 2 h, -78 °C; -78 °C → rt
Reference
2-Aminomethylphenylamine as a novel scaffold for factor Xa inhibitor
Mochizuki, Akiyoshi; et al, Bioorganic & Medicinal Chemistry, 2011, 19(5), 1623-1642

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hypochlorite
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Preparation of some 4- and 5-substituted pyridine-2-carboxylic acids as fusaric acid analogs
Oehlke, J.; et al, Pharmazie, 1983, 38(9), 591-6

Production Method 5

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl ,  Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
Reference
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Production Method 6

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Preparation of some 4- and 5-substituted pyridine-2-carboxylic acids as fusaric acid analogs
Oehlke, J.; et al, Pharmazie, 1983, 38(9), 591-6

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Preparation of some 4- and 5-substituted pyridine-2-carboxylic acids as fusaric acid analogs
Oehlke, J.; et al, Pharmazie, 1983, 38(9), 591-6

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonia
2.1 Reagents: Sodium hypochlorite
3.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride
4.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Preparation of some 4- and 5-substituted pyridine-2-carboxylic acids as fusaric acid analogs
Oehlke, J.; et al, Pharmazie, 1983, 38(9), 591-6

Production Method 9

Reaction Conditions
1.1 -
2.1 Reagents: Ammonia
3.1 Reagents: Sodium hypochlorite
4.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride
5.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Preparation of some 4- and 5-substituted pyridine-2-carboxylic acids as fusaric acid analogs
Oehlke, J.; et al, Pharmazie, 1983, 38(9), 591-6

5-chloropyridine-2-carboxylic acid Raw materials

5-chloropyridine-2-carboxylic acid Preparation Products

5-chloropyridine-2-carboxylic acid Suppliers

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(CAS:86873-60-1)5-Chloropyridine-2-carboxylic acid
Order Number:A10347
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:55
Price ($):667.0
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Additional information on 5-chloropyridine-2-carboxylic acid

Introduction to 5-chloropyridine-2-carboxylic acid (CAS No. 86873-60-1)

5-chloropyridine-2-carboxylic acid, identified by the chemical compound code CAS No. 86873-60-1, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives family, characterized by a nitrogen-containing heterocyclic ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. The structural features of 5-chloropyridine-2-carboxylic acid make it a versatile building block for synthesizing various biologically active molecules.

The synthesis of 5-chloropyridine-2-carboxylic acid typically involves multi-step organic transformations, often starting from commercially available pyridine precursors. The introduction of the chlorine atom at the 5-position can be achieved through chlorination reactions, while the carboxylic acid functionality is commonly introduced via oxidation or carboxylation processes. These synthetic routes highlight the compound's importance as a synthetic intermediate, facilitating access to more complex molecules.

In recent years, 5-chloropyridine-2-carboxylic acid has garnered attention in medicinal chemistry due to its potential applications in drug discovery. The pyridine scaffold is widely recognized for its presence in numerous pharmacologically active compounds, including antibiotics, antivirals, and anticancer agents. The electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the chlorine atom at the 5-position contribute to the molecule's reactivity and biological activity.

One of the most compelling aspects of 5-chloropyridine-2-carboxylic acid is its role in developing novel therapeutic agents. Researchers have explored its derivatives as inhibitors of key biological targets, such as enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that certain analogs of 5-chloropyridine-2-carboxylic acid exhibit inhibitory activity against enzymes like kinases and proteases, which are implicated in cancer progression. These findings underscore the compound's potential as a lead compound or scaffold for further optimization.

The agrochemical industry has also leveraged 5-chloropyridine-2-carboxylic acid in the development of advanced pesticides and herbicides. Its structural motifs are incorporated into molecules designed to interact with specific biological targets in pests or weeds, offering effective control while minimizing environmental impact. Innovations in this area often focus on enhancing selectivity and reducing toxicity, areas where 5-chloropyridine-2-carboxylic acid derivatives have shown promise.

Advances in computational chemistry and high-throughput screening have further accelerated the exploration of 5-chloropyridine-2-carboxylic acid derivatives. These technologies enable rapid virtual screening of large libraries of compounds, identifying those with optimal properties for drug development. The integration of machine learning algorithms has enhanced predictive capabilities, allowing researchers to design more effective derivatives with fewer experimental trials.

The pharmacokinetic properties of 5-chloropyridine-2-carboxylic acid derivatives are also subjects of intense investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety profiles. Preclinical studies often focus on these aspects, providing insights that guide further development efforts.

In conclusion, 5-chloropyridine-2-carboxylic acid (CAS No. 86873-60-1) represents a valuable chemical entity with broad applications across pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an attractive scaffold for developing novel bioactive molecules. As research continues to uncover new therapeutic possibilities and sustainable agricultural solutions, the significance of this compound is expected to grow further.

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Amadis Chemical Company Limited
(CAS:86873-60-1)5-Chloropyridine-2-carboxylic acid
A10347
Purity:99%
Quantity:500g
Price ($):667.0
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